3-Hydroxylysine
Description
Overview of Hydroxylysine Isomers and Positional Hydroxylation Specificity
The hydroxylation of lysine (B10760008) can occur at different carbon atoms along its side chain, resulting in several positional isomers, primarily 3-hydroxylysine, 4-hydroxylysine (B1204564), and 5-hydroxylysine (B44584). The formation of each isomer is a highly specific process, governed by distinct classes of enzymes with remarkable regio- and stereoselectivity.
The most prevalent isomer, 5-hydroxylysine , is a critical component of collagen. Its synthesis is a post-translational modification that occurs within the endoplasmic reticulum. The reaction is catalyzed by lysyl hydroxylases (LHs), also known as procollagen-lysine 5-dioxygenases (PLODs), which belong to the 2-oxoglutarate-dependent dioxygenase superfamily. wikipedia.orgcreative-proteomics.com There are three known isoforms in humans (LH1, LH2, and LH3) that hydroxylate lysine residues specifically at the 5-position within the -X-Lys-Gly- sequence of procollagen (B1174764) chains. wikipedia.orgresearchgate.netnih.gov This modification is essential for the subsequent glycosylation of hydroxylysine and the formation of stable collagen cross-links. creative-proteomics.comnih.gov
In contrast, the formation of This compound and 4-hydroxylysine is catalyzed by a different set of enzymes, which act on free L-lysine rather than peptidyl lysine. nih.govacs.org Through genome mining, specific L-lysine 3S-hydroxylases and L-lysine 4R-hydroxylases have been identified. nih.govresearchgate.net These enzymes are also 2-oxoglutarate-dependent dioxygenases but exhibit strict specificity for the C-3 or C-4 position of the lysine substrate. nih.govacs.org The discovery of these distinct hydroxylases highlights the precise enzymatic control over positional hydroxylation, leading to the synthesis of specific hydroxylysine isomers that are not typically incorporated into collagen. nih.gov
| Isomer | Primary Forming Enzyme Class | Substrate | Typical Location | Primary Function |
|---|---|---|---|---|
| This compound | L-lysine 3S-hydroxylases | Free L-lysine | - (Used as synthon for pharmaceuticals) | Biomarker for oxidative stress |
| 4-Hydroxylysine | L-lysine 4R-hydroxylases | Free L-lysine | - | Intermediate for synthesis |
| 5-Hydroxylysine | Lysyl Hydroxylases (PLOD/LH 1-3) | Peptidyl lysine in procollagen | Collagen, collagen-like proteins | Collagen cross-linking and glycosylation |
Significance of this compound in Biological Systems
While 5-hydroxylysine is integral to the structural integrity of the extracellular matrix, the significance of this compound in biological systems appears to be fundamentally different. The primary and most extensively researched role of this compound is as a biomarker for radical-induced protein oxidation. nih.gov
Under conditions of oxidative stress, reactive oxygen species, such as the hydroxyl radical (HO•), can attack amino acid residues in proteins. nih.gov Lysine, being a common surface-exposed residue, is particularly susceptible to such attacks. nih.gov The reaction of hydroxyl radicals with lysine residues in the presence of oxygen leads to the formation of various oxidation products, including the hydroxylation at the C-3, C-4, and C-5 positions. nih.gov
Unlike 5-hydroxylysine, which is a natural product of enzymatic action by lysyl hydroxylases, this compound and 4-hydroxylysine are not typically synthesized enzymatically within proteins. nih.gov Therefore, the detection of this compound in protein hydrolysates serves as a sensitive and useful marker of radical-mediated protein damage. nih.gov This has significant implications for studying the pathophysiology of diseases associated with oxidative stress, such as atherosclerosis and cataract formation. nih.gov Research has demonstrated the formation of this compound in various proteins when exposed to gamma-irradiation or other sources of hydroxyl radicals. nih.gov
| Protein/Peptide Studied | Oxidative Stressor | Key Finding | Reference |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Hydroxyl radicals (HO•)/O2 | This compound detected as a product of oxidation. | nih.gov |
| Histone H1 | Hydroxyl radicals (HO•)/O2 | Quantification of hydroxylysines supports its use as a marker for oxidation of surface residues. | nih.gov |
| Gly-Lys-Gly (peptide) | γ-irradiation | Demonstrated formation of this compound from peptidyl lysine upon radical attack. | nih.gov |
| Lys-Val-Ile-Leu-Phe (peptide) | γ-irradiation | This compound yields were quantified and compared to other oxidation markers. | nih.gov |
While the enzymatic production of free this compound has been established, its natural incorporation into proteins and any subsequent physiological function remain largely unknown and are areas of ongoing investigation. nih.gov Currently, its principal significance in advanced biochemical research is its utility as a specific indicator of oxidative damage to proteins.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O3 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,6-diamino-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-4(9)5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) |
InChI Key |
YSVMULOOWPBERR-UHFFFAOYSA-N |
SMILES |
C(CC(C(C(=O)O)N)O)CN |
Canonical SMILES |
C(CC(C(C(=O)O)N)O)CN |
Origin of Product |
United States |
Biosynthesis and Enzymology of 3 Hydroxylysine
Enzymatic Pathways for 3-Hydroxylation of Lysine (B10760008)
The primary route for the biosynthesis of 3-hydroxylysine involves the direct hydroxylation of an L-lysine substrate. researchgate.net This reaction is catalyzed by a specialized class of enzymes that activate a C-H bond to insert a hydroxyl group. researchgate.net Through techniques like genome mining and phylogenetic analysis of enzyme superfamilies, specific biocatalysts have been identified that perform this transformation with high efficiency and selectivity. researchgate.netnih.gov
The enzymes responsible for lysine hydroxylation belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKG-DD) superfamily, also known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs). researchgate.netacs.orgnih.gov These enzymes are widespread in biological systems and catalyze a variety of oxidation reactions, including hydroxylations. acs.orgnih.gov
The general mechanism for this enzyme class involves a central ferrous iron (Fe(II)) atom located in the active site, which is typically coordinated by a conserved facial triad (B1167595) of two histidine and one carboxylate (aspartate or glutamate) residue. acs.orgresearchgate.net The catalytic cycle begins with the binding of the co-substrate α-ketoglutarate (also called 2-oxoglutarate or 2-OG) to the Fe(II) center. researchgate.netnih.gov Subsequently, the primary substrate, L-lysine, binds. The binding of molecular oxygen (O₂) to the iron center initiates the oxidative decarboxylation of 2-OG into succinate (B1194679) and CO₂. researchgate.netnih.gov This process generates a highly reactive iron(IV)-oxo (ferryl) intermediate, which is the actual oxidizing agent that hydroxylates the substrate. nih.govresearchgate.net One atom of the O₂ molecule is incorporated into the lysine substrate, while the other is incorporated into succinate. nih.gov
Through genome and gene mining approaches, several L-lysine hydroxylases have been discovered and characterized. researchgate.netnih.gov These enzymes exhibit remarkable regioselectivity, hydroxylating L-lysine at either the C-3 or C-4 position. researchgate.net Specifically, L-lysine 3S-hydroxylases (K3Hs) catalyze the formation of (2S,3S)-3-hydroxylysine. nih.gov
Researchers have identified these enzymes by screening candidate genes from the clavaminic acid synthase-like superfamily. researchgate.netnih.gov For instance, two distinct L-lysine 3S-hydroxylases, designated K3H-1 and K3H-2, were discovered through this method. nih.gov Another study identified CaciKDO from Catenulispora acidiphila as an enzyme that produces (3S)-3-hydroxy-L-lysine. researchgate.netresearchgate.net Characterization studies revealed that while the substrate specificity of these enzymes is relatively narrow, some cross-reactivity can occur. researchgate.net For example, the L-arginine hydroxylase VioC can also hydroxylate L-lysine, though less effectively. researchgate.net
| Enzyme Designation | Source Organism | Product | Reference |
|---|---|---|---|
| K3H-1 | Microorganism (unspecified) | (2S,3S)-3-hydroxylysine | nih.gov |
| K3H-2 | Microorganism (unspecified) | (2S,3S)-3-hydroxylysine | nih.gov |
| CaciKDO (KDO1) | Catenulispora acidiphila | (3S)-3-hydroxy-L-lysine | researchgate.netresearchgate.net |
| KradKDO | Microorganism (unspecified) | (3S)-3-hydroxy-L-lysine | researchgate.net |
The enzymatic hydroxylation of L-lysine is a highly controlled process, exhibiting both regioselectivity (which carbon atom is hydroxylated) and stereoselectivity (the spatial orientation of the new hydroxyl group). researchgate.net L-lysine 3S-hydroxylases are specific for the C-3 position of L-lysine and produce the (2S,3S) stereoisomer of this compound with high fidelity. researchgate.netnih.gov This precision is a hallmark of enzymatic catalysis, which is difficult to achieve with conventional chemical methods that often lack stereocontrol. nih.gov The enzyme's active site architecture dictates how the L-lysine substrate is positioned relative to the reactive iron(IV)-oxo species, ensuring that the hydrogen atom is abstracted from the correct carbon and the hydroxyl group is added with a specific orientation. acs.org This results in the exclusive formation of (2S,3S)-3-hydroxylysine from the L-lysine ((2S)-2,6-diaminohexanoic acid) substrate. nih.gov
Cofactor Dependencies of Lysine Hydroxylases (e.g., Ascorbate (B8700270), Iron, 2-Oxoglutarate)
Like other members of their enzyme superfamily, lysine hydroxylases have an absolute requirement for several cofactors to function. wikipedia.orgtaylorandfrancis.com The key components are ferrous iron (Fe²⁺), 2-oxoglutarate (α-ketoglutarate), and, in many cases, ascorbate (Vitamin C). nih.govnih.govwikipedia.org
Iron (Fe²⁺): A non-heme iron atom is situated at the core of the enzyme's active site and is essential for catalysis. acs.org It directly participates in the binding of molecular oxygen and the formation of the high-valent ferryl intermediate that hydroxylates the lysine substrate. researchgate.netnih.gov Iron chelators or ions like Co²⁺ and Ni²⁺ can poison the enzyme by removing or replacing the essential iron, thereby inhibiting its activity. nih.gov
2-Oxoglutarate (2-OG): This molecule acts as a co-substrate, not just a cofactor. nih.gov During the reaction, it is oxidatively decarboxylated to succinate and CO₂. nih.gov This process is coupled to the activation of oxygen and the formation of the reactive iron(IV)-oxo species. researchgate.net The reaction will not proceed in its absence.
Ascorbate (Vitamin C): Ascorbate is required as a specific co-factor for many 2-OGDDs, including lysyl hydroxylases. nih.govacs.orgresearchgate.net While its precise role is still being fully elucidated, it is thought to be necessary to maintain the iron atom in its reduced ferrous (Fe²⁺) state. nih.gov The catalytic cycle can sometimes result in an uncoupled reaction where the activated oxygen species is released without hydroxylating the substrate, leaving the iron in an oxidized ferric (Fe³⁺) state. Ascorbate is believed to reduce the iron back to the catalytically active Fe²⁺ state, allowing the enzyme to proceed with further catalytic cycles. acs.orgresearchgate.net This role is highly specific to ascorbate, as other reducing agents are significantly less effective. acs.org
Heterologous Expression and Engineered Biocatalytic Systems for this compound Production
The discovery of specific L-lysine hydroxylases has enabled the development of biocatalytic systems for the production of this compound. nih.gov A common strategy involves the heterologous expression of the genes encoding these enzymes in a host organism like Escherichia coli. nih.govfz-juelich.de These recombinant E. coli cells can then be used as whole-cell biocatalysts to convert L-lysine into this compound. researchgate.netnih.gov
This whole-cell approach offers several advantages, including obviating the need for difficult enzyme purification and providing a stable cellular environment for the enzyme. fz-juelich.de Using this method, researchers have achieved highly efficient, gram-scale production of (2S,3S)-3-hydroxylysine. researchgate.netnih.gov In one optimized batch-scale reaction, recombinant E. coli expressing the K3H-1 enzyme produced 531 mM (86.1 g/liter ) of (2S,3S)-3-hydroxylysine from 600 mM L-lysine after 52 hours, achieving an 89% molar conversion rate. researchgate.netnih.gov Such systems demonstrate the potential for industrial-scale bioprocesses for manufacturing hydroxylysines. nih.gov
| Biocatalyst System | Substrate | Product Concentration | Molar Conversion | Reaction Time | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli expressing K3H-1 | 600 mM L-lysine | 531 mM (86.1 g/L) | 89% | 52 hours | researchgate.netnih.gov |
| Recombinant E. coli expressing K3H-1 | 500 mM L-lysine | Complete Conversion | ~100% | Not specified | nih.gov |
To improve the efficiency, stability, and substrate scope of natural enzymes for industrial applications, protein engineering techniques are employed. nih.govnih.gov These strategies include directed evolution and rational design.
Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and screening for mutants with improved properties. This approach mimics natural evolution in a laboratory setting to enhance traits like catalytic activity or stability under industrial conditions. researchgate.net
Rational design , on the other hand, uses detailed knowledge of the enzyme's structure and mechanism to make specific, targeted mutations intended to improve its function. nih.govnih.gov Recent advancements have integrated machine learning (ML) algorithms into rational design workflows. nih.govbiorxiv.org For instance, a structure-based ML framework combined with molecular dynamics simulations has been used to engineer a lysine dioxygenase. nih.govnih.gov This ML-guided approach successfully identified mutational hotspots and predicted beneficial mutations, leading to variants with improved total turnover numbers (TTN). nih.govresearchgate.net One engineered pentamutant variant showed a 40% improvement in TTN compared to the wild-type enzyme. nih.govresearchgate.net These engineering strategies are crucial for developing robust biocatalysts suitable for scalable and efficient chemical synthesis. nih.gov
Pathway Engineering for Enhanced Enzymatic Conversion
The production of hydroxylysines, including (2S,3S)-3-hydroxylysine, has been significantly advanced through pathway engineering, primarily utilizing recombinant whole-cell biocatalysts. nih.gov By expressing genes for specific L-lysine hydroxylases in host organisms like Escherichia coli, researchers have developed efficient methods for converting L-lysine into its hydroxylated forms. nih.govresearchgate.net
A key strategy involves mining microbial genomes for genes belonging to the clavaminic acid synthase-like superfamily of 2-oxoglutarate-dependent dioxygenases, which has led to the discovery of novel L-lysine 3S-hydroxylases and L-lysine 4R-hydroxylases. nih.govresearchgate.net Once identified, these enzymes are expressed in a host such as E. coli, which is then used as a whole-cell biocatalyst for the bioconversion process. nih.gov
Optimization of reaction conditions is crucial for maximizing yield. For instance, in preparative-scale production of (2S,3S)-3-hydroxylysine, using E. coli cells expressing a highly productive L-lysine 3S-hydroxylase (K3H-1), a stepwise increase in the initial L-lysine concentration was found to be effective. nih.gov This approach achieved complete conversion for substrate concentrations up to 500 mM. nih.gov Further optimization in batch-scale reactions has demonstrated the capacity for high-yield production. nih.govresearchgate.net These findings underscore the potential of engineered biocatalytic systems for industrial manufacturing processes. researchgate.net
Table 1: Enhanced Enzymatic Production of Hydroxylysines Using Recombinant E. coli
| Target Compound | Starting Substrate | Biocatalyst | Concentration Achieved | Molar Conversion | Reaction Time |
|---|---|---|---|---|---|
| (2S,3S)-3-hydroxylysine | 600 mM L-lysine | E. coli expressing K3H-1 | 531 mM (86.1 g/liter ) | 89% | 52 h |
| (2S,4R)-4-hydroxylysine | 300 mM L-lysine | E. coli expressing K4H-4 | 265 mM (43.0 g/liter ) | 88% | 24 h |
Data sourced from a study on the discovery and application of lysine hydroxylases for bioproduction. nih.gov
Substrate Specificity and Catalytic Mechanisms of Lysine Hydroxylases
Lysine hydroxylases are a class of non-heme iron, 2-oxoglutarate (α-ketoglutarate)-dependent dioxygenases that catalyze the regio- and stereoselective hydroxylation of L-lysine. nih.govacs.org Human lysyl hydroxylases (LH1, LH2, LH3) are known to hydroxylate lysine residues within collagen polypeptide chains as a post-translational modification. wikipedia.org However, microbial hydroxylases that act on free L-lysine have also been identified and characterized. nih.govresearchgate.net
Substrate Specificity
The substrate specificity of microbial L-lysine hydroxylases has been found to be relatively narrow. Studies on newly discovered L-lysine 3S-hydroxylases and 4R-hydroxylases showed that these enzymes acted exclusively on L-lysine. nih.gov A variety of other amino acids and their derivatives were tested and found to be inert, indicating high specificity for the L-lysine structure. nih.gov However, it was noted that the L-arginine hydroxylase VioC could also hydroxylate L-lysine, although with lesser efficiency. nih.govresearchgate.net
Table 2: Substrate Specificity of L-lysine 3S- and 4R-Hydroxylases
| Substrate Tested | Activity Detected |
|---|---|
| L-lysine | Yes |
| L-ornithine | No |
| L-pipecolic acid | No |
| Nα-methyl-L-lysine | No |
| Nε-methyl-L-lysine | No |
| L-lysine methylester | No |
| L-lysine ethylester | No |
| Diaminopimelic acid | No |
| L-ethionine | No |
| D-lysine | No |
Based on research evaluating various amino acids and their derivatives as substrates for newly identified L-lysine hydroxylases. nih.gov
Catalytic Mechanisms
The catalytic mechanism of lysine hydroxylases is consistent with other members of the α-ketoglutarate-dependent hydroxylase family. acs.orgwikipedia.org The reaction requires the binding of co-substrates and cofactors to the enzyme's active site. Product inhibition studies suggest an ordered binding mechanism where Fe²⁺, α-ketoglutarate, O₂, and the peptide substrate bind to the enzyme in a specific sequence. capes.gov.br The release of products—hydroxylated peptide, CO₂, and succinate—is also believed to occur in an ordered fashion. capes.gov.br Vitamin C (ascorbate) is also a required cofactor for the reaction. wikipedia.org
The active site contains a central iron(II) atom bound to the protein via two histidine residues and one carboxylate residue (aspartate or glutamate). acs.org The catalytic cycle involves the formation of a highly reactive iron(IV)-oxo species. acs.org In the case of lysine-4-hydroxylase, computational studies have elucidated a mechanism involving proton-coupled electron transfer. acs.org A key tyrosine residue (Tyr₂₃₃) in the active site loses a proton to a nearby aspartate (Asp₁₇₉) while an electron is transferred to the iron, creating an iron(III)-oxo active species. acs.org This charged tyrosyl radical then directs the hydroxylation to the C₄ position of the lysine substrate. acs.org The substrate itself is held in the binding pocket by interactions with other residues, such as a salt bridge between its carboxylate group and an arginine residue (Arg₁₄₅). acs.org This intricate mechanism ensures the high regioselectivity observed in these enzymes. acs.org
Post Translational Modification of Proteins by 3 Hydroxylysine
Integration of 3-Hydroxylysine into Collagen Structure
The incorporation of this compound into the polypeptide chains of collagen is a nuanced process, the specifics of which are not yet fully elucidated.
The human genome contains three genes encoding for lysyl hydroxylase isoforms: PLOD1, PLOD2, and PLOD3. These enzymes are responsible for the hydroxylation of lysine (B10760008) residues in collagen. taylorandfrancis.comgenecards.org PLOD1 and PLOD3 are known to hydroxylate lysine residues within the triple-helical domain of collagen, while PLOD2 primarily acts on telopeptide lysines. febscongress.org The vast body of research on these enzymes focuses on their role in the synthesis of 5-hydroxylysine (B44584). While PLOD3 is recognized as a multifunctional enzyme with both lysyl hydroxylase and glycosyltransferase activities, its specific role, or that of PLOD1, in the formation of this compound is not clearly defined in the available literature. genecards.orgwikipedia.org The regulatory mechanisms that would direct a PLOD enzyme to hydroxylate the C3 position instead of the C5 position of a lysine residue are currently unknown.
Structural and Functional Implications of 3-Hydroxylation on Collagen
The impact of this compound on the higher-order structure and function of collagen is an area that requires significant further investigation.
The stability of the collagen triple helix is critically dependent on post-translational modifications, particularly the hydroxylation of proline residues. 4-Hydroxyproline (B1632879) is well-known to significantly stabilize the triple helix. wisc.edunih.gov In contrast, studies on synthetic peptides containing 3-hydroxyproline (B1217163) have shown that it can diminish the stability of the collagen triple helix compared to proline. wisc.edunih.govresearchgate.net The destabilization is attributed to the inductive effect of the 3-hydroxyl group. wisc.eduresearchgate.net There is a lack of specific studies investigating the direct influence of this compound on the formation and stability of the collagen triple helix. Extrapolating from the findings on 3-hydroxyproline, it is conceivable that this compound might also have a unique, and potentially destabilizing, impact on the local helical conformation.
The ordered self-assembly of collagen molecules into fibrils is a crucial step in the formation of functional connective tissues. Research on 3-hydroxyproline suggests a potential role for this modification in the supramolecular assembly of collagen fibrils, possibly by forming hydrogen bonds between adjacent collagen molecules. nih.gov It is hypothesized that the spacing of 3-hydroxyproline residues may be involved in fine-tuning the D-periodic arrangement of collagen molecules within a fibril. nih.gov However, there is no direct evidence from the available literature to suggest a similar or different role for this compound in collagen fibril assembly and supramolecular organization.
Comparative Analysis of this compound with Other Hydroxylated Amino Acids in Collagen (e.g., 4-Hydroxyproline, 5-Hydroxylysine)
A comparative analysis of this compound with the more abundant hydroxylated amino acids in collagen highlights its unique and understudied nature.
| Modified Amino Acid | Position of Hydroxyl Group | Known Impact on Collagen Stability | Primary Enzymatic Control | Role in Cross-Linking |
| This compound | Carbon 3 of Lysine | Not well-documented | Not clearly defined (PLOD isoforms) | Not well-documented |
| 4-Hydroxyproline | Carbon 4 of Proline | Significantly stabilizes the triple helix wisc.edunih.gov | Prolyl 4-hydroxylases | Indirectly, by stabilizing the helix for cross-linking |
| 5-Hydroxylysine | Carbon 5 of Lysine | Contributes to stability and is a site for glycosylation | PLOD1, PLOD2, PLOD3 taylorandfrancis.comgenecards.org | Essential for the formation of stable, mature cross-links opticoll.comcreative-proteomics.com |
4-Hydroxyproline is crucial for the thermal stability of the collagen triple helix, a function not definitively attributed to this compound. wisc.edunih.gov The absence or deficiency of 4-hydroxyproline leads to unstable collagen that is rapidly degraded.
5-Hydroxylysine serves as a key site for O-linked glycosylation and is a precursor for the formation of stable intermolecular cross-links, which are essential for the tensile strength of collagen fibrils. opticoll.comcreative-proteomics.com The specific roles of this compound in glycosylation and cross-linking have not been established. The distinct positioning of the hydroxyl group in this compound compared to 5-Hydroxylysine suggests that it may participate in different types of interactions and potentially influence collagen's biological functions in ways that are not yet understood.
Mechanisms of Intermolecular and Intramolecular Cross Linking in Extracellular Matrix Proteins
Formation of 3-Hydroxylysine-Derived Aldehydes in Collagen Cross-linking
The initial and critical step in collagen cross-linking is catalyzed by the copper-dependent enzyme lysyl oxidase (LOX) and its family members konstantinioncenter.orgwikipedia.orgpnas.orgphysiology.orgresearchgate.net. LOX oxidatively deaminates the ε-amino group of specific lysine (B10760008) or hydroxylysine residues located in the telopeptide regions of secreted collagen molecules physiology.orgresearchgate.netannualreviews.orgportlandpress.comencyclopedia.pubpnas.orgnih.govbiorxiv.orgarvojournals.orgmdpi.com. When hydroxylysine is the substrate, LOX generates hydroxyallysine (Hylald), a reactive aldehyde intermediate physiology.orgresearchgate.netannualreviews.orgportlandpress.compnas.orgbiorxiv.orgarvojournals.orgbiorxiv.org. These hydroxyallysine aldehydes are crucial precursors for the formation of specific, stable cross-links, particularly in tissues like bone, cartilage, and tendon annualreviews.orgpnas.orgoulu.fimeatscience.orgnih.govbiorxiv.org. The presence of hydroxylysine, derived from the hydroxylation of lysine by lysyl hydroxylases (LH), is therefore essential for the formation of these hydroxylysine-based cross-links researchgate.netmdpi.comcreative-proteomics.comiusspavia.it.
Pathways to Mature Non-Reducible Collagen Cross-links Involving this compound
Following the formation of hydroxyallysine aldehydes, a series of spontaneous condensation reactions occur between these aldehydes and reactive amino groups of other lysine or hydroxylysine residues, or histidine residues, in adjacent collagen molecules. These reactions lead to the formation of immature, reducible cross-links, which then mature into stable, non-reducible cross-links annualreviews.orgportlandpress.comencyclopedia.pubpnas.orgnih.govbiorxiv.orgarvojournals.orgbiorxiv.orgnih.govspringernature.comucl.ac.uk.
Hydroxylysyl Pyridinoline (B42742) (HP) Formation
Hydroxylysyl pyridinoline (HP) is a major, stable, trifunctional cross-link found in many connective tissues, including bone, cartilage, and tendon annualreviews.orgpnas.orgoulu.fimeatscience.orgnih.govrevistanefrologia.com. Its formation is exclusively dependent on the presence of hydroxylysine residues annualreviews.orgpnas.orgmeatscience.orgnih.govucl.ac.uktandfonline.com. The pathway to HP typically involves two hydroxyallysine residues derived from telopeptide hydroxylysines, which react with a specific hydroxylysine residue within the helical domain of an adjacent collagen molecule annualreviews.orgoulu.finih.govucl.ac.uktandfonline.comresearchgate.net. This process often begins with the formation of divalent ketoimine intermediates, such as hydroxylysino-5-ketonorleucine (HLKNL), which then mature into the trifunctional HP structure konstantinioncenter.organnualreviews.orgnih.govucl.ac.uk. The formation of HP is considered a hallmark of mature, stable collagen, and its levels increase with tissue age konstantinioncenter.organnualreviews.orgnih.gov.
Keto-amine Cross-link Precursors
Before the formation of mature pyridinoline cross-links, intermediate structures known as keto-amines (or ketoimines) are formed. These are divalent cross-links resulting from the condensation of hydroxyallysine aldehydes with helical hydroxylysine residues annualreviews.orgportlandpress.comencyclopedia.pubnih.govbiorxiv.orgarvojournals.orgbiorxiv.orgmeatscience.orgnih.govnih.govucl.ac.ukmeatscience.org. For instance, hydroxylysino-5-ketonorleucine (HLKNL) is a prominent keto-amine precursor derived from hydroxylysine annualreviews.orgnih.govucl.ac.ukmeatscience.org. These reducible keto-amine cross-links are considered transient intermediates that mature over time into more stable, non-reducible cross-links like HP konstantinioncenter.organnualreviews.orgnih.gov. The presence of these keto-amine precursors is indicative of active collagen cross-linking and fibril maturation biorxiv.orgnih.gov.
Regulation of Cross-link Type and Placement by Lysine Hydroxylation Status
The type and location of collagen cross-links are significantly influenced by the hydroxylation status of lysine residues, a process primarily regulated by lysyl hydroxylases (LH) mdpi.combiorxiv.orgresearchgate.netmdpi.comcreative-proteomics.comiusspavia.ittandfonline.comoup.complos.org. There are distinct pools of lysine residues within collagen molecules: those in the telopeptide regions and those within the helical domains pnas.orgresearchgate.nettandfonline.complos.org.
Telopeptide Lysine Hydroxylation: Lysine residues in the telopeptide regions can be hydroxylated by specific telopeptide lysyl hydroxylases (TLH), such as LH2 isoforms physiology.orgpnas.orgoup.complos.orgdupuytrens.org. If telopeptide lysine is hydroxylated to hydroxylysine, LOX generates hydroxyallysine, leading to the hydroxyallysine pathway and the formation of pyridinoline cross-links (HP and LP) annualreviews.orgencyclopedia.pubpnas.orgnih.govresearchgate.netdupuytrens.org. Conversely, if telopeptide lysine remains unhydroxylated, LOX generates allysine (B42369), initiating the allysine pathway, which results in different cross-links, often found in tissues like skin and cornea annualreviews.orgencyclopedia.pubpnas.orgdupuytrens.org. The degree of telopeptide lysine hydroxylation is tissue-specific; for example, bone collagen has partial telopeptide hydroxylation, while skin collagen has none pnas.orgoup.com.
Helical Lysine Hydroxylation: Lysine residues within the helical domains are hydroxylated by helical lysyl hydroxylases (HLH), such as LH1 pnas.orgiusspavia.ittandfonline.complos.org. Hydroxylation of these helical lysines is critical for the formation of stable pyridinoline cross-links, as they serve as acceptor sites for the hydroxyallysine aldehydes generated from the telopeptides annualreviews.orgoulu.finih.govucl.ac.uktandfonline.com. The hydroxylation status of these helical lysines directly impacts the efficiency and type of mature cross-links formed. For instance, diminished hydroxylation of helical lysines, as seen in certain genetic disorders, leads to a reduction in stable cross-links and altered collagen stability oup.complos.org.
The interplay between LH activity, LOX activity, and the specific locations of lysine and hydroxylysine residues dictates the tissue-specific cross-linking patterns, thereby fine-tuning the mechanical properties of the ECM pnas.orgbiorxiv.orgresearchgate.netcreative-proteomics.comtandfonline.comoup.com.
Data Tables
Table 1: Key Collagen Cross-linking Pathways and Associated Residues
| Pathway Type | Primary Aldehyde Precursor | Primary Aldehyde Acceptor | Mature Cross-link Types | Predominant Tissues |
| Hydroxyallysine Route | Hydroxyallysine (Hylald) | Hydroxylysine (Hyl) | Hydroxylysyl Pyridinoline (HP), Lysyl Pyridinoline (LP) | Bone, Cartilage, Tendon, Ligament |
| Allysine Route | Allysine (Lysald) | Lysine (Lys), Histidine | Histidine-derived cross-links, Pyrrole cross-links | Skin, Cornea, Certain Tendons |
Table 2: Role of Hydroxylation Status in Cross-link Formation
| Lysine Residue Location | Hydroxylation Status | Lysyl Oxidase Product | Primary Cross-linking Pathway | Resulting Cross-links |
| Telopeptide | Hydroxylated (Hyl) | Hydroxyallysine (Hylald) | Hydroxyallysine Route | HP, LP (via ketoimine precursors) |
| Telopeptide | Unhydroxylated (Lys) | Allysine (Lysald) | Allysine Route | Histidine-derived, Pyrrole (via aldimine precursors) |
| Helical Domain | Hydroxylated (Hyl) | N/A | N/A | Acceptor site for telopeptide aldehydes (e.g., in HP) |
| Helical Domain | Unhydroxylated (Lys) | N/A | N/A | Acceptor site for telopeptide aldehydes (e.g., in LP) |
Table 3: Key Enzymes in Collagen Cross-linking
| Enzyme Name | Primary Function | Substrate Residues | Location of Action |
| Lysyl Oxidase (LOX) | Oxidative deamination of lysine/hydroxylysine to aldehydes | Lysine, Hydroxylysine | Extracellular telopeptides |
| Lysyl Hydroxylase (LH) | Hydroxylation of lysine to hydroxylysine | Lysine | Intracellular (ER) |
| LH1 | Primarily hydroxylates lysine in helical domains | Lysine | Intracellular (ER) |
| LH2 (LH2a, LH2b) | Primarily hydroxylates lysine in telopeptide domains | Lysine | Intracellular (ER) |
| LH3 | Multifunctional: LH, galactosyltransferase, glucosylgalactosyltransferase | Lysine, Hydroxylysine | Intracellular (ER) |
Compound Name List
this compound (Hyl)
Lysine (Lys)
Hydroxyallysine (Hylald)
Allysine (Lysald)
Hydroxylysyl Pyridinoline (HP)
Lysyl Pyridinoline (LP)
Hydroxylysino-5-ketonorleucine (HLKNL)
Histidino-hydroxylysinonorleucine (HHL)
Pyrrole cross-links
Keto-amine / Ketoimine cross-links
Aldimine / Schiff base cross-links
Lysyl Oxidase (LOX)
Lysyl Hydroxylase (LH)
Telopeptide Lysyl Hydroxylase (TLH)
Helical Lysyl Hydroxylase (HLH)
Lysyl Oxidase-Like 2 (LOXL2)
Cyclophilin B (CypB)
Metabolic Pathways Involving 3 Hydroxylysine
Catabolism and Degradation Pathways of Free 3-Hydroxylysine
Free this compound, primarily derived from the degradation of proteins that have undergone post-translational modification, such as collagen, is catabolized in a specific pathway. familiasga.com This pathway ensures that the amino acid is broken down into intermediates that can be utilized in other metabolic processes. The degradation of this compound feeds into the main lysine (B10760008) degradation pathway, highlighting a key intersection between the metabolism of these two related amino acids. familiasga.com
The degradation of free this compound is a two-step enzymatic process that occurs within the mitochondria. familiasga.combiogps.org
Phosphorylation by Hydroxylysine Kinase: The first step is the phosphorylation of the hydroxyl group at the 5-position of 5-hydroxy-L-lysine. This reaction is catalyzed by the enzyme hydroxylysine kinase (HYKK) , also known as AGPHD1. familiasga.comnih.gov This enzyme utilizes a phosphate (B84403) donor, such as guanosine (B1672433) triphosphate (GTP), to produce 5-phosphooxy-L-lysine and guanosine diphosphate (B83284) (GDP). wikipedia.org The systematic name for this enzyme is GTP:5-hydroxy-L-lysine O-phosphotransferase. wikipedia.org HYKK is a member of the transferase family and is crucial for preparing the molecule for the subsequent cleavage step. biogps.orgwikipedia.org
Lyase Activity: The second step involves the enzyme 5-phosphohydroxy-L-lysine phospho-lyase (PHYKPL) , also known as AGXT2L2. familiasga.com This enzyme acts on the 5-phosphooxy-L-lysine produced in the previous step. PHYKPL catalyzes the cleavage of its substrate, yielding L-2-aminoadipic acid 6-semialdehyde (AASA), ammonia, and inorganic phosphate. familiasga.com This reaction is a key point of convergence, as AASA is a central intermediate in the primary lysine degradation pathway. familiasga.com
The table below summarizes the key enzymes involved in the catabolism of free this compound.
| Enzyme Name (Common) | Gene | Substrate | Product(s) | Function |
| Hydroxylysine Kinase | HYKK (or AGPHD1) | 5-Hydroxy-L-lysine, GTP | 5-Phosphooxy-L-lysine, GDP | Catalyzes the phosphorylation of the 5-hydroxyl group. familiasga.comwikipedia.orguniprot.org |
| 5-Phosphohydroxy-L-lysine phospho-lyase | PHYKPL (or AGXT2L2) | 5-Phosphooxy-L-lysine | L-2-aminoadipic acid 6-semialdehyde (AASA), Ammonia, Inorganic Phosphate | Cleaves the phosphorylated intermediate to produce AASA. familiasga.com |
Interconnections and Regulation within Broader Lysine Metabolism
The catabolism of this compound is not an isolated pathway; it is intricately linked with the broader network of lysine metabolism. The production of L-2-aminoadipic acid 6-semialdehyde (AASA) from this compound degradation is a significant intersection point, as AASA is a key intermediate in the saccharopine pathway, which is considered the major route for lysine degradation in mammals. familiasga.com This convergence means that the breakdown products of collagen-derived hydroxylysine can enter and be processed by the same enzymatic machinery that handles the catabolism of dietary lysine.
Advanced Analytical Methodologies for 3 Hydroxylysine Research
Quantitative Determination of 3-Hydroxylysine in Protein Hydrolysates
The accurate quantification of this compound in complex biological samples, such as protein hydrolysates, is fundamental to understanding its physiological and pathological significance. This process typically involves the liberation of amino acids from the protein backbone through acid hydrolysis, followed by sensitive analytical techniques to measure the concentration of 3-Hyl.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. This method separates amino acids based on their physicochemical properties as they pass through a column packed with a stationary phase. For the analysis of 3-Hyl, reversed-phase HPLC (RP-HPLC) is commonly employed, often in conjunction with pre-column derivatization to enhance detection sensitivity and chromatographic resolution. nih.gov
One widely used derivatization agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino groups of amino acids to form highly fluorescent derivatives. nih.gov This allows for sensitive detection using a fluorescence detector. The separation of FMOC-derivatized amino acids is typically achieved on a C18 column with a gradient elution system.
Table 1: Illustrative HPLC Parameters for the Analysis of FMOC-Derivatized this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
| Derivatization Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
Mass spectrometry (MS) has become an indispensable tool for the analysis of this compound, offering high sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of 3-Hyl from its isomers, such as 4-hydroxylysine (B1204564) and 5-hydroxylysine (B44584), which have the same mass. nih.gov The differentiation of these isomers is often achieved through tandem mass spectrometry (MS/MS), where the ions of the hydroxylysine isomers are fragmented, producing unique fragmentation patterns that act as fingerprints for each isomer. nih.gov
Furthermore, MS-based approaches are powerful for site-specific analysis, which involves identifying the exact location of the this compound modification within a protein sequence. This is typically accomplished using a "bottom-up" proteomics strategy. In this approach, the protein of interest is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. The fragmentation spectra of the modified peptides provide sequence information that allows for the precise assignment of the hydroxylation site. creative-proteomics.comnih.gov High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, are crucial for obtaining accurate mass measurements of both the precursor peptides and their fragment ions, which is essential for confident site assignment. creative-proteomics.com
Chemical Derivatization Strategies for Enhanced Detection and Separation (e.g., FMOC derivatives)
Chemical derivatization plays a pivotal role in the analysis of this compound by HPLC, primarily by improving its detection and chromatographic properties. As mentioned, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used pre-column derivatization reagent that reacts with primary and secondary amines to yield stable, highly fluorescent derivatives. nih.gov This significantly enhances the sensitivity of detection, allowing for the quantification of low-abundance amino acids.
The derivatization reaction with FMOC-Cl is typically carried out in a buffered alkaline solution. The resulting FMOC-amino acid derivatives are more hydrophobic than their underivatized counterparts, which improves their retention and separation on reversed-phase HPLC columns. nih.gov Other derivatization reagents that have been used for amino acid analysis include o-phthalaldehyde (B127526) (OPA) and dansyl chloride; however, FMOC-Cl is particularly advantageous due to the stability of its derivatives. creative-proteomics.com
Enzymatic Assays for Specific this compound Detection
Enzymatic assays offer a highly specific approach for the detection of this compound. These assays utilize enzymes that specifically recognize and act upon this modified amino acid. Lysyl hydroxylases are a family of enzymes responsible for the hydroxylation of lysine (B10760008) residues in proteins. wikipedia.org While these enzymes are primarily involved in the synthesis of hydroxylysine, their activity can be harnessed for analytical purposes.
One type of assay is based on the hydroxylation-coupled decarboxylation of 2-oxo[1-¹⁴C]glutarate. pnas.org In this assay, the activity of lysyl hydroxylase is measured by quantifying the release of ¹⁴CO₂ from radiolabeled 2-oxoglutarate, which is a co-substrate in the hydroxylation reaction. By using a substrate that can be hydroxylated at the 3-position, this method can be adapted for the specific detection of 3-hydroxylating activity. The specificity of the assay is dependent on the substrate specificity of the particular lysyl hydroxylase isoform used. pnas.org
Proteomic Strategies for Profiling Protein Lysine Hydroxylation Isomers
Proteomics provides a powerful and comprehensive approach to study protein lysine hydroxylation on a large scale. The primary goal of these strategies is to identify the full complement of hydroxylated lysine sites within a proteome, a concept often referred to as the "hydroxylysine-ome." A typical proteomic workflow for profiling lysine hydroxylation involves several key steps. creative-proteomics.comnih.gov
First, proteins are extracted from a biological sample and digested into peptides using a protease such as trypsin. The resulting peptide mixture is often complex, so an enrichment step is frequently employed to isolate peptides containing hydroxylated lysine residues. This can be achieved using techniques like hydrophilic interaction chromatography (HILIC) or specific affinity purification methods. creative-proteomics.comnih.gov
Following enrichment, the peptides are separated by nano-liquid chromatography and analyzed by tandem mass spectrometry (nano-LC-MS/MS). rsc.org The data acquired from the mass spectrometer is then processed using specialized bioinformatics software to identify the modified peptides and pinpoint the exact sites of hydroxylation. researchgate.net These proteomic studies have been instrumental in identifying numerous lysine hydroxylation sites in a wide range of proteins, providing valuable insights into the diverse biological processes regulated by this modification. rsc.orgrsc.org
Table 2: Representative Proteins with Identified this compound Sites from Proteomic Studies
| Protein | Organism | Residue | Function of Protein |
| Collagen Type I alpha-1 chain | Homo sapiens | K87 | Structural component of connective tissues |
| Collagen Type IV alpha-1 chain | Homo sapiens | K185 | Component of basement membranes |
| Complement C1q subcomponent subunit A | Homo sapiens | K35 | Innate immunity |
| Fibrinogen alpha chain | Homo sapiens | K224 | Blood coagulation |
Investigative Roles of 3 Hydroxylysine in Non Collagenous Biological Processes
3-Hydroxylysine as an Indicator of Radical-Induced Protein Oxidation
The presence of this compound in biological systems is not solely due to enzymatic post-translational modification. It can also be a product of non-enzymatic processes, specifically the oxidation of proteins initiated by free radicals. This has led to its investigation as a potential biomarker for assessing the extent of oxidative damage to proteins in various pathological and physiological states.
Research has demonstrated that lysine (B10760008) residues, especially those located on the surface of proteins, are susceptible to attack by hydroxyl radicals (HO•) in the presence of oxygen. nih.gov This reaction can lead to the formation of various hydroxylated lysine isomers, including (2S)-3-hydroxylysine. nih.gov Unlike 5-hydroxylysine (B44584), which is predominantly formed by the enzyme lysyl hydroxylase, this compound is not a major product of this enzymatic pathway, making its presence a more specific indicator of radical-mediated oxidation. taylorfrancis.com
The mechanism involves the abstraction of a hydrogen atom from the lysine side chain by a hydroxyl radical, forming a carbon-centered radical. Subsequent reaction with molecular oxygen and reduction steps can yield the stable hydroxylated product. researchgate.net Studies on peptides and proteins such as bovine serum albumin (BSA) and histone H1 exposed to hydroxyl radicals have confirmed the formation of this compound. taylorfrancis.com The quantification of these hydroxylysines, often accomplished through sensitive methods like high-performance liquid chromatography (HPLC) with precolumn derivatization, provides a measure of the oxidative damage that has occurred. nih.govtaylorfrancis.com Because lysine residues are common on protein surfaces, they are particularly vulnerable to radicals in the surrounding solution, making this compound a sensitive marker for oxidative events in biological fluids and tissues. nih.gov
Table 1: Research Findings on this compound as an Oxidation Marker
| Studied Molecule(s) | Oxidizing Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Gly-Lys-Gly, Lys-Val-Ile-Leu-Phe | Hydroxyl Radicals (HO•)/O2 | Detected formation of hydroxylysines, including this compound, post-oxidation and reduction. | taylorfrancis.com |
| Bovine Serum Albumin (BSA) | Hydroxyl Radicals (HO•)/O2 | Surface lysine residues yielded higher levels of oxidized products compared to hydrophobic internal residues. | nih.govtaylorfrancis.com |
| Histone H1 | Hydroxyl Radicals (HO•)/O2 | Confirmed this compound as a product of radical-induced oxidation on a nuclear protein. | taylorfrancis.com |
Hypothesized Roles in Protein-Protein Interactions Beyond Collagen Structural Frameworks
The enzymatic hydroxylation of lysine is catalyzed by a family of enzymes known as lysyl hydroxylases, which were once thought to act almost exclusively on collagens and proteins with collagen-like domains. taylorfrancis.com However, recent discoveries have challenged this view, revealing that lysine hydroxylation occurs in a variety of non-collagenous proteins. This suggests that this post-translational modification may have broader roles in cellular biology, including mediating protein-protein interactions.
One significant area of investigation is the hydroxylation of lysine residues in proteins involved in the regulation of gene expression. The enzyme JMJD6, a 2-oxoglutarate-dependent dioxygenase, has been shown to catalyze the hydroxylation of numerous lysine residues within unstructured, lysine-rich domains of RNA-binding proteins and splicing factors. nih.gov This modification of key regulatory proteins suggests a potential mechanism for modulating their interactions with other proteins or nucleic acids, thereby influencing processes like transcriptional elongation and RNA splicing. nih.gov
Furthermore, evidence of lysine hydroxylation has been found in proteins not associated with the extracellular matrix at all. For instance, 5-hydroxylysine has been identified in a recombinant monoclonal antibody produced in Chinese hamster ovary (CHO) cells. nih.gov The modification occurred at a specific consensus sequence (X-Lys-Gly) recognized by lysyl hydroxylases, indicating that endogenous cellular machinery can modify non-collagenous substrates. nih.gov While the functional consequence of this specific modification is not yet fully understood, its presence on an antibody, a protein defined by its precise binding interactions, opens the possibility that hydroxylation could influence antigen binding or other protein-protein interactions.
Other non-collagenous proteins, such as fibrinogen-like protein 1 (FGL1) and cellular communication network factor 1 (CCN1), have also been found to contain glycosylated hydroxylysine residues. nih.gov These modifications are hypothesized to play roles in protein secretion, stability, and the formation of protein complexes. nih.gov Although much of the research on non-collagenous hydroxylation does not yet distinguish between this compound and 5-hydroxylysine, these findings collectively support the hypothesis that lysine hydroxylation is a more widespread modification than previously appreciated. It may serve as a functional "switch" or recognition site, creating or modifying binding surfaces to facilitate a diverse range of protein-protein interactions that are critical for cellular signaling and regulation, far beyond the structural confines of collagen.
Table 2: Examples of Hydroxylysine in Non-Collagenous Contexts and Hypothesized Functions
| Protein/Protein Class | Type of Hydroxylation | Hypothesized Role/Function | Reference(s) |
|---|---|---|---|
| Splicing-related (SR) proteins | Lysine Hydroxylation | Modulation of protein-protein or protein-RNA interactions in gene expression regulation. | nih.gov |
| Recombinant IgG1 Monoclonal Antibody | 5-Hydroxylysine | Potential influence on protein stability, conformation, or antigen-binding interactions. | nih.gov |
| Fibrinogen-like protein 1 (FGL1) | Glucose-galactose-hydroxylysine | Regulation of protein secretion and stability. | nih.gov |
Emerging Research Directions and Future Outlook for 3 Hydroxylysine Studies
Unraveling Novel Enzymatic and Non-Enzymatic Formation Pathways
While the primary known pathway for 3-hydroxylysine formation involves the hydroxylation of lysine (B10760008) by lysyl hydroxylases (LH), recent research is investigating alternative and more efficient production methods, particularly for industrial applications. Studies have identified novel lysine hydroxylases (KDOs) within the 2-oxoglutarate-dependent dioxygenase superfamily, some of which exhibit high catalytic efficiency for converting L-lysine into specific hydroxylysine isomers, such as (2S,3S)-3-hydroxy-L-lysine and (2S,4R)-4-hydroxy-L-lysine researchgate.netmdpi.com. For instance, specific lysine dioxygenases, KDO1 and KDO5, have been characterized for their regioselectivity in forming (3S)-3-hydroxy-L-lysine and (4R)-4-hydroxy-L-lysine, respectively mdpi.com. Furthermore, research is exploring enzyme engineering, including directed evolution and rational design, to enhance the catalytic performance and specificity of these hydroxylases for improved hydroxylysine bioproduction mdpi.commdpi.com. Efforts are also being made to establish whole-cell biocatalytic approaches, combining hydroxylation and decarboxylation steps, to efficiently produce derivatives like 2-hydroxycadaverine from L-lysine mdpi.comresearchgate.net.
While the focus has largely been on enzymatic synthesis, research into non-enzymatic pathways for lysine modification, such as acylation by reactive acyl-CoA species, acyl phosphates, and α-dicarbonyls, is also an emerging area, though less directly linked to this compound formation compared to enzymatic routes frontiersin.org.
Table 1: Lysine Hydroxylation Enzymes and Products
| Enzyme Class/Family | Specific Enzyme/Identifier | Substrate | Product(s) | Key Features/Applications | References |
| 2-oxoglutarate-dependent dioxygenase (KDO) | KDO1, KDO5 | L-lysine | (3S)-3-hydroxy-L-lysine, (4R)-4-hydroxy-L-lysine | Regioselective hydroxylation | researchgate.netmdpi.com |
| 2-oxoglutarate-dependent dioxygenase (KDO) | NkLH4 (mutant MT3) | L-lysine | (2S,4R)-4-hydroxy-L-lysine | Increased catalytic activity, expanded substrate binding pocket | mdpi.com |
| Lysyl Hydroxylase (LH) | LH1 (PLOD1), LH3 (PLOD3) | Lysine in collagen | Hydroxylysine (Hyl) | Collagen cross-linking, glycosylation | taylorandfrancis.comnih.govportlandpress.comnih.govmdpi.com |
| Clavaminic Acid Synthase-Like Family | Chitinophage pinensis decarboxylase (DCCp) | This compound | 2-hydroxycadaverine | Decarboxylation for polyamide precursors | mdpi.com |
Elucidating Undiscovered Biological Functions and Protein Targets
Traditionally, this compound's significance has been primarily attributed to its role in collagen structure and stability, where it serves as a site for glycosylation and is crucial for the cross-linking of collagen fibrils taylorandfrancis.comnih.govnih.gov. However, emerging research suggests that hydroxylysine modifications, including those on this compound, may extend beyond structural roles in collagen. Studies indicate that glycosylation of hydroxylysine residues in collagen can influence interactions with cell receptors, thereby affecting cellular activities and extracellular matrix remodeling nih.govportlandpress.commdpi.com.
There is growing interest in understanding the broader biological significance of hydroxylysine modifications in non-collagenous proteins and their potential roles in signaling pathways or as regulatory post-translational modifications (PTMs). For example, hydroxylysine modifications have been identified in therapeutic proteins like monoclonal antibodies, where their presence can influence protein behavior and potentially therapeutic efficacy frontiersin.org. Research is also exploring whether hydroxylysine residues in proteins other than collagen might play roles in protein function, stability, or interaction networks, though these functions are largely unexplored nih.govnih.gov. The precise biological functions of specific hydroxylysine residues, particularly in relation to the extent and type of glycosylation, remain areas of active investigation portlandpress.com.
Table 2: Emerging Areas of Hydroxylysine Research Beyond Collagen
| Area of Investigation | Potential Biological Significance | Protein Targets/Contexts | Research Focus | References |
| Receptor Interactions | Modulating cell-ECM adhesion, integrin-mediated signaling | Glycosylated hydroxylysine residues in collagen | Understanding role of glycosylation patterns | nih.govportlandpress.commdpi.com |
| Therapeutic Proteins | Influencing protein stability, activity, or immunogenicity | Monoclonal antibodies, other biotherapeutics | Characterizing PTMs and their impact | frontiersin.org |
| Non-collagenous Proteins | Uncharacterized roles in protein function, signaling, or regulation | Various cellular proteins | Identifying novel PTM sites and functions | nih.govnih.gov |
Development of Advanced Methodologies for Spatiotemporal Analysis in Complex Biological Systems
Studying the precise location and dynamic changes of this compound within complex biological systems requires sophisticated analytical techniques. Mass spectrometry (MS)-based proteomics, particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for identifying and quantifying post-translational modifications, including hydroxylysine, and localizing them to specific peptide sequences nih.govnih.govnih.gov. Advanced MS techniques allow for the detection of hydroxylysine and its glycosylated forms, providing insights into their distribution within collagen and potentially other proteins nih.govnih.govacs.org.
For spatiotemporal analysis, methods are being developed to track these modifications in situ and over time. While direct in vivo imaging of this compound itself is challenging, techniques that visualize its protein context, such as collagen, are advancing. For instance, photo-triggered hybridization of caged collagen mimetic peptides (CMPs) allows for the in vivo and ex vivo imaging of denatured collagens, providing a proxy for studying collagen remodeling in various physiological and pathological conditions nih.gov. Future directions may involve developing more specific probes or advanced imaging modalities that can directly or indirectly visualize hydroxylysine modifications within living cells and tissues with high spatial and temporal resolution nih.govevenskyn.comals-journal.com. Computational approaches, including predictive algorithms for identifying potential hydroxylation sites based on sequence and physicochemical properties, are also contributing to understanding these modifications researchgate.netplos.org.
Table 3: Analytical Methodologies for Hydroxylysine Analysis
| Methodology | Principle | Application to this compound Studies | Spatiotemporal Resolution | Key Considerations | References |
| LC-MS/MS | Separation of peptides by liquid chromatography followed by tandem mass spectrometry for identification and quantification | Detection and localization of hydroxylysine residues in peptides; quantification of PTMs | Peptide/protein level (indirect spatial information) | High sensitivity, high throughput, requires sample preparation (e.g., hydrolysis, derivatization) | nih.govnih.govnih.govnih.govacs.org |
| Predictive Algorithms | Computational analysis of protein sequences and properties | Identifying potential hydroxylysine modification sites | N/A (in silico) | Sequence-based, physicochemical properties, evolutionary information | researchgate.netplos.org |
| Fluorescent/NIR Imaging (via CMPs) | Photo-triggered hybridization of labeled peptides to target proteins | Indirect visualization of collagen remodeling (in vivo, ex vivo) | Tissue/cellular level (for collagen context) | Depth penetration, signal quenching are limitations; potential for radio-labeling | nih.govevenskyn.com |
Compound List:
this compound (3-Hyl)
Lysine
(2S,3S)-3-hydroxy-L-lysine
(2S,4R)-4-hydroxy-L-lysine
Hydroxylysine (Hyl)
Glycine
Proline
Hydroxyproline (Hyp)
(3S)-3-hydroxy-L-lysine
(4R)-4-hydroxy-L-lysine
2-hydroxycadaverine
Galactosylhydroxylysine (Gal–Hyl)
Glucosylgalactosylhydroxylysine (Glc–Gal–Hyl)
Hydroxyallysine
Dehydrohydroxymerodesmsine
Q & A
Q. What are the established methods for synthesizing and characterizing 3-Hydroxylysine in laboratory settings?
- Methodological Answer : this compound is typically synthesized via post-translational hydroxylation of lysine residues in collagenous proteins, mediated by lysyl hydroxylase enzymes. For in vitro synthesis, solid-phase peptide synthesis (SPPS) with Fmoc- or Boc-protected hydroxylysine derivatives is common. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation . Reproducibility requires strict control of reaction conditions (e.g., pH, temperature) and validation against reference standards .
Q. How is this compound detected and quantified in biological samples?
- Methodological Answer : Detection relies on hydrolyzing collagenous samples (6M HCl, 110°C, 24h) to release free this compound, followed by derivatization with agents like dansyl chloride or AccQ-Tag for fluorescence/UV detection. Quantification is performed via reverse-phase HPLC coupled with tandem MS (LC-MS/MS), ensuring specificity against structural analogs (e.g., 5-Hydroxylysine). Internal standards (e.g., isotopically labeled hydroxylysine) are critical for minimizing matrix effects .
Q. What is the biological significance of this compound in collagen stability?
- Methodological Answer : this compound facilitates collagen cross-linking via glycosylation (e.g., attachment of galactose or glucosyl-galactose). This modification enhances fibril tensile strength and regulates extracellular matrix (ECM) remodeling. Studies use knock-out models (e.g., PLOD1-deficient fibroblasts) to demonstrate reduced collagen thermal stability and ECM integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic kinetics of lysyl hydroxylase isoforms toward this compound formation?
Q. What experimental designs are optimal for studying this compound’s role in pathological ECM remodeling (e.g., fibrosis or cancer metastasis)?
- Methodological Answer : Employ multi-omics integration:
- Proteomics : Quantify hydroxylysine-modified collagen peptides in fibrotic tissues via LC-MS/MS.
- Transcriptomics : Correlate PLOD1/2 expression with clinical outcomes using RNA-seq datasets.
- Functional assays : Use 3D ECM models with hydroxylysine-deficient collagen to assess tumor cell invasiveness .
Q. How can researchers address challenges in distinguishing this compound from its isomers in complex biological matrices?
- Methodological Answer : Advanced separation techniques are required:
- Chiral chromatography : Utilize β-cyclodextrin columns for isomer resolution.
- Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-sectional areas.
- Synthetic standards : Validate detection limits using isotopically labeled isomers .
Data Contradiction and Reliability Analysis
Q. Why do some studies report conflicting roles of this compound in osteogenesis imperfecta (OI) severity?
- Methodological Answer : Variability stems from:
- Mutation heterogeneity : PLOD1 mutations may disrupt hydroxylation efficiency differently.
- Sample sources : Hydroxylysine levels in dermal vs. bone collagen vary clinically.
Mitigate by: - Cohort stratification : Group patients by mutation type and tissue specificity.
- Longitudinal studies : Track hydroxylysine levels pre/post-treatment (e.g., bisphosphonates) .
Methodological Best Practices Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
